(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid (3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17433011
InChI: InChI=1S/C9H10BN3O4/c1-2-17-9(14)7-4-12-13-5-6(10(15)16)3-11-8(7)13/h3-5,15-16H,2H2,1H3
SMILES:
Molecular Formula: C9H10BN3O4
Molecular Weight: 235.01 g/mol

(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid

CAS No.:

Cat. No.: VC17433011

Molecular Formula: C9H10BN3O4

Molecular Weight: 235.01 g/mol

* For research use only. Not for human or veterinary use.

(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid -

Specification

Molecular Formula C9H10BN3O4
Molecular Weight 235.01 g/mol
IUPAC Name (3-ethoxycarbonylpyrazolo[1,5-a]pyrimidin-6-yl)boronic acid
Standard InChI InChI=1S/C9H10BN3O4/c1-2-17-9(14)7-4-12-13-5-6(10(15)16)3-11-8(7)13/h3-5,15-16H,2H2,1H3
Standard InChI Key UPURPXDRNFLFEH-UHFFFAOYSA-N
Canonical SMILES B(C1=CN2C(=C(C=N2)C(=O)OCC)N=C1)(O)O

Introduction

Structural and Molecular Characteristics

Core Scaffold and Functional Groups

The pyrazolo[1,5-a]pyrimidine core is a bicyclic aromatic system comprising fused pyrazole and pyrimidine rings. Substituents at positions 3 and 6 introduce distinct chemical properties:

  • Position 3: An ethoxycarbonyl group (–CO₂C₂H₅) enhances electrophilicity and serves as a handle for further derivatization via hydrolysis or aminolysis .

  • Position 6: A boronic acid (–B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of biaryl or heteroaryl systems .

The planar aromatic core allows for π-π stacking interactions with biological targets, while the boronic acid’s ability to form reversible covalent bonds with diols or Lewis bases expands its utility in enzyme inhibition .

Table 1: Molecular Properties of (3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic Acid

PropertyValue
Molecular FormulaC₉H₁₀BN₃O₄
Molecular Weight235.01 g/mol
IUPAC Name(3-ethoxycarbonylpyrazolo[1,5-a]pyrimidin-6-yl)boronic acid
Canonical SMILESB(C₁=CN₂C(=C(C=N₂)C(=O)OCC)N=C₁)(O)O
PubChem CID59822847

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves a three-step sequence :

  • Cyclization: Ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with diketones or dialdehydes under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core.

  • Borylation: Introduction of the boronic acid group at position 6 via palladium-catalyzed Miyaura borylation.

  • Esterification: Installation of the ethoxycarbonyl group at position 3 using ethyl chloroformate.

A notable challenge lies in isolating the boronic acid intermediate due to its sensitivity to protodeboronation under acidic or aqueous conditions . As a result, the compound is often used in situ for subsequent reactions without purification .

Reactivity in Cross-Coupling Reactions

Applications in Medicinal Chemistry

RUVBL1/2 ATPase Inhibitors

Pyrazolo[1,5-a]pyrimidine derivatives bearing boronic acid groups have shown promise in inhibiting RUVBL1/2, a chaperone complex involved in cancer progression. Compound 18 (IC₅₀ = 6.0 ± 0.6 μM against RUVBL1/2) derived from this scaffold demonstrated cytotoxicity in A549 and HCT116 cell lines, with docking studies revealing interactions with Arg378 and His18 residues .

Mycobacterial ATP Synthase Inhibitors

Structural analogs substituted with fluorophenyl and pyridylmethylamine groups exhibited potent activity against Mycobacterium tuberculosis (MIC = 0.5–2 μg/mL), highlighting the scaffold’s versatility in targeting microbial enzymes .

Structure-Activity Relationships (SAR)

  • Position 3: Ethoxycarbonyl groups improve metabolic stability compared to free carboxylic acids .

  • Position 6: Boronic acids enhance binding to ATP-binding pockets via interactions with serine or threonine residues .

  • Position 5: Aryl or heteroaryl substituents modulate solubility and target selectivity .

Challenges and Limitations

Solubility and Stability

The compound’s poor aqueous solubility (logP ≈ 2.5) and boronic acid’s susceptibility to hydrolysis limit its bioavailability . Strategies such as prodrug formulation (e.g., boronate esters) or nanoparticle encapsulation are under investigation.

Synthetic Complexity

Multi-step synthesis and purification difficulties increase production costs, necessitating streamlined protocols for large-scale manufacturing .

Future Directions

Prodrug Development

Masking the boronic acid as a pinacol ester could improve stability and oral absorption, as demonstrated in proteasome inhibitors like bortezomib .

Targeted Drug Delivery

Conjugation to antibody-drug conjugates (ADCs) or liposomal carriers may enhance tumor-specific uptake while minimizing off-target effects .

Broad-Spectrum Activity Screening

Expanding SAR studies to include substitutions at positions 2 and 7 could uncover novel inhibitors of kinases, phosphatases, or epigenetic regulators .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator